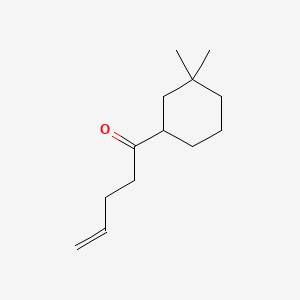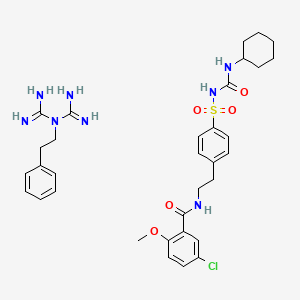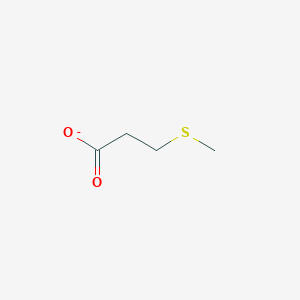
3-(Methylthio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)propionate is a thia fatty acid anion that is the conjugate base of 3-(methylthio)propionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-(methylthio)propionic acid.
Wissenschaftliche Forschungsanwendungen
Application in N-alkylation of Heterocycles
3-(Methylthio)propionate, generated from dimethyl 3,3'-dithiodipropionate in a basic medium, is used as a source of the propionate moiety. This property facilitates the alkylation of indoles and other nitrogen heterocycles, producing a series of 3-(heteroaryl-substituted) propionates. This process is significant in organic chemistry, especially in synthesizing compounds with potential pharmaceutical applications (Hamel & Girard, 2000).
Role in Wine Aroma
3-(Methylthio)propionic acid ethyl ester and related compounds contribute to the aroma of wines. These compounds were identified in wines of various sorts and vintages, indicating their role in defining the unique aromatic properties of different wines (Schreier, Drawert, & Junker, 1974).
Enhancement of Baijiu Flavor
In the food industry, specifically in Baijiu (a Chinese alcoholic beverage) production, this compound is important for its cauliflower and cooked vegetable aroma. A study demonstrates the use of a synthetic microbial community to enhance the content of this compound to improve the flavor quality of Baijiu (Du et al., 2021).
Forensic Science Application
This compound is part of a combination of volatile organic compounds used to distinguish human remains from those of other animals. This discovery is significant in forensic science, aiding in more effective training of cadaver dogs and the development of portable detection devices (Rosier et al., 2015).
Study in Plant Pathology
In plant pathology, 3-(methylthio)propionic acid was identified as a toxin produced by Xanthomonas campestris pv. manihotis, the bacterium causing cassava bacterial blight. Understanding its role in plant diseases can lead to better disease management strategies (Perreaux, Maraite, & Meyer, 1986).
Role in Methionine Catabolism
This compound serves as an intermediate in the transaminative pathway of methionine catabolism in rats. This study provides insights into amino acid metabolism and potential implications for human health (Steele & Benevenga, 1979).
Eigenschaften
Molekularformel |
C4H7O2S- |
|---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
InChI-Schlüssel |
CAOMCZAIALVUPA-UHFFFAOYSA-M |
SMILES |
CSCCC(=O)[O-] |
Kanonische SMILES |
CSCCC(=O)[O-] |
Synonyme |
3-mercapto-2-methylpropionate 3-mercapto-2-methylpropionic acid 3-mercapto-2-methylpropionic acid, monocalcium salt 3-mercapto-2-methylpropionic acid, monopotassium salt 3-mercapto-2-methylpropionic acid, monosodium salt MMPA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)

![(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide](/img/structure/B1239580.png)
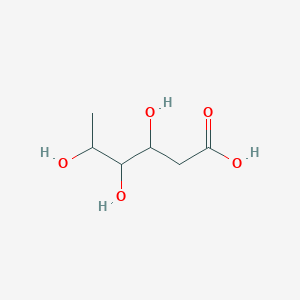
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)

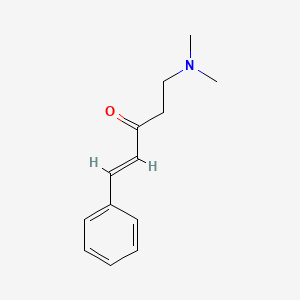

![[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1239590.png)



